Molecular Weight and Size Differentiation vs. Selumetinib: 19% Lower MW for Fragment-Based Design Applications
The target compound (C14H10BrClFN3O, MW = 370.61 g/mol) exhibits a molecular weight 87.07 Da (19.0%) lower than selumetinib (C17H15BrClFN4O3, MW = 457.68 g/mol). This size reduction arises from the absence of the N3-methyl group (-15 Da), the replacement of the 5-(2-hydroxyethoxy)carboxamide side chain (-87 Da net) with a hydroxymethyl group (+31 Da relative to hydrogen), and the absence of the carboxamide nitrogen (+14 Da). The compound has 3 hydrogen bond donors (benzimidazole NH, aniline NH, CH2OH) and 3 hydrogen bond acceptors (benzimidazole N, F, O), compared with selumetinib's 3 HBDs and 6 HBAs. This difference in hydrogen-bonding capacity and polar surface area predicts distinct solubility and permeability profiles suitable for fragment-based screening libraries where lower molecular complexity is preferred.
| Evidence Dimension | Molecular weight and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | MW = 370.61 g/mol; HBD = 3; HBA = 3; Molecular formula = C14H10BrClFN3O |
| Comparator Or Baseline | Selumetinib (CAS 606143-52-6): MW = 457.68 g/mol; HBD = 3; HBA = 6; Molecular formula = C17H15BrClFN4O3 |
| Quantified Difference | ΔMW = -87.07 Da (−19.0%); ΔHBA = −3; No N3-methyl, no carboxamide side chain |
| Conditions | Calculated from molecular formulas; vendor-confirmed MW for target compound (Chemenu); DrugBank-confirmed MW for selumetinib |
Why This Matters
The 19% lower molecular weight and reduced hydrogen-bond acceptor count position this compound as a more fragment-like scaffold, suitable for fragment-based drug discovery or as a minimalist core for SAR exploration where selumetinib's larger size would confound interpretation.
